molecular formula C7H14ClNO2 B1338862 Methyl piperidine-2-carboxylate hydrochloride CAS No. 32559-18-5

Methyl piperidine-2-carboxylate hydrochloride

Cat. No. B1338862
CAS RN: 32559-18-5
M. Wt: 179.64 g/mol
InChI Key: APCHKWZTSCBBJX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, a novel C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was synthesized as a chiral building block for piperidine-related alkaloids . Another study reports the synthesis of methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel heterocyclic amino acids . Additionally, the synthesis of methyl piperazinium-2-carboxylate dihydrochloride from ethylene diamine is described, showcasing the versatility of piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their chemical properties and potential applications. For example, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl) acrylate was determined, revealing that the molecules form H-bonded dimers stabilized by C-H…π and C-H…O interactions . This indicates that piperidine derivatives can engage in various non-covalent interactions, which could be relevant for the molecular structure of methyl piperidine-2-carboxylate hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives undergo a variety of chemical reactions. The reactivity of a piperidine derivative with electrophiles was studied, and the selective cleavage of C-S bonds was achieved using specific reagents . Another study explored the kinetics of piperidino-substitution in methyl 2-methoxy-3-nitrothiophen-5-carboxylate, which is catalyzed by both piperidine and methoxide . These findings suggest that methyl piperidine-2-carboxylate hydrochloride could also participate in similar substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the synthesis of various piperidine derivatives, such as the thioxo-dihydropyridine carboxylates, was guided by the desired increase in solubility and lipophilicity . The properties of these compounds, such as solubility, could be extrapolated to methyl piperidine-2-carboxylate hydrochloride, although specific studies would be needed to confirm this.

Case Studies

While the provided papers do not include case studies on methyl piperidine-2-carboxylate hydrochloride, they do offer insights into the synthesis and properties of related compounds. For example, the glycosidase inhibitory activity of synthesized piperidine derivatives was evaluated, demonstrating the potential biological applications of these compounds . Such studies highlight the importance of understanding the synthesis and properties of piperidine derivatives for their application in various fields.

Scientific Research Applications

  • Pharmaceutical Industry

    • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
    • Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Synthesis of Aminopyrazine Inhibitors

    • It is also used in the synthesis of aminopyrazine inhibitors .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Synthesis of Protein Kinase D Inhibitors

    • This compound is used in the synthesis of orally available naphthyridine protein kinase D inhibitors .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Aurora and Epidermal Growth Factor Receptor Kinase Inhibitor

    • Piperidine derivatives are used in the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Pyrrolidine Derivatives via Reduction of Substituted Pyrroles

    • Piperidine derivatives are used in the synthesis of pyrrolidine derivatives via reduction of substituted pyrroles .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Reactant for Petasis Reactions

    • Piperidine derivatives are used as reactants for Petasis reactions .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Decarbonylative Radical Cyclization of Alpha-Amino Selenoesters Upon Electrophilic Alkenes

    • Piperidine derivatives are used in the decarbonylative radical cyclization of alpha-amino selenoesters upon electrophilic alkenes .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Decarbonylative Radical Cyclization of Alpha-Amino Selenoesters Upon Electrophilic Alkenes

    • Piperidine derivatives are used in the decarbonylative radical cyclization of alpha-amino selenoesters upon electrophilic alkenes .
    • The specific methods of application or experimental procedures are not mentioned in the source .
  • Reactant for Petasis Reactions

    • Piperidine derivatives are used as reactants for Petasis reactions .
    • The specific methods of application or experimental procedures are not mentioned in the source .

Safety And Hazards

Users are advised to avoid inhalation of vapour or mist of “Methyl piperidine-2-carboxylate hydrochloride”. It should be kept away from sources of ignition . Hazardous combustion products can be released upon thermal decomposition .

Future Directions

Piperidine derivatives, including “Methyl piperidine-2-carboxylate hydrochloride”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCHKWZTSCBBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10531754
Record name Methyl piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl piperidine-2-carboxylate hydrochloride

CAS RN

32559-18-5
Record name Methyl piperidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10531754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl Pipecolinate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Liéby-Muller, F Marion, P Schmitt… - Bioorganic & Medicinal …, 2015 - Elsevier
… enriched form through a convergent synthetic route, where the chirality is introduced by the use of commercially available (R)-methyl piperidine-2-carboxylate hydrochloride 17. Anti-…
Number of citations: 6 www.sciencedirect.com
AD Johnston - 1992 - mro.massey.ac.nz
This thesis is concerned with the synthesis of analogues of the insect feeding deterrent peramine (1), in which the key step involves the use of a Michael addition to a nitro-alkene. The …
Number of citations: 0 mro.massey.ac.nz
IHK Spydevold - 2022 - duo.uio.no
Due to the increase in antibacterial resistance, the world is in need of new, powerful antibacterial agents and synthetic methods to halter this trend. This study focused on broadening the …
Number of citations: 0 www.duo.uio.no
MA Brimble, AD Johnston - Tetrahedron, 1994 - Elsevier
… Methyl piperidine-2-carboxylate hydrochloride (6). Ester (6) was prepared from piperidine-2carboxylic acid (15.0 g, 105 mmol) and thionyl chloride (10 ml, 329 mmol), according to the …
Number of citations: 17 www.sciencedirect.com
AB Mauger - Journal of the Chemical Society, Perkin Transactions 1, 1975 - pubs.rsc.org
… Benzyloxycarbonyl-L-valine (1.107 g) in acetonitrile (6 ml) was added to a stirred mixture of methyl ~~-piperidine-2-carboxylate hydrochloride (0.833 g) and acetonitrile (15 ml) …
Number of citations: 3 pubs.rsc.org
AD Johnston - 1992 - mro.massey.ac.nz
This thesis is concerned with the synthesis of analogues of the insect feeding deterrent peramine (1), in which the key step involves the use of a Michael addition to a nitro-alkene. The …
Number of citations: 2 mro.massey.ac.nz
E Bray - 2021 - search.proquest.com
Drug discovery’s impact on modern healthcare cannot be measured. In the past year, the world has watched scientists all around the globe work together to help protect the public from …
Number of citations: 2 search.proquest.com

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